

A Comparative Genotoxicity Assessment: Ramipril vs. Ramiprilat Diketopiperazine

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Compound of Interest					
Compound Name:	Ramiprilat diketopiperazine				
Cat. No.:	B15575292	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genotoxic potential of the angiotensin-converting enzyme (ACE) inhibitor, ramipril, and its primary degradation product, **ramiprilat diketopiperazine** (DKP). The information presented is collated from publicly available studies and is intended to support research and drug development activities.

Executive Summary

Ramipril, a widely prescribed ACE inhibitor, undergoes degradation to form **ramiprilat diketopiperazine** (DKP). Understanding the genotoxic profile of this impurity is crucial for ensuring drug safety. This guide summarizes the available experimental data on the genotoxicity of both ramipril and DKP, covering key assays for mutagenicity and clastogenicity.

Based on the available data, ramipril demonstrates a negligible genotoxic risk, with negative results in bacterial reverse mutation (Ames) tests, in vivo micronucleus assays, and forward gene-mutation assays.

In contrast, **ramiprilat diketopiperazine** (DKP) exhibits a more complex profile. While pure DKP is not mutagenic in the Ames test, its N-nitroso derivative shows mutagenic potential. Furthermore, at high concentrations, DKP has been observed to be cytotoxic and potentially aneugenic in vitro. However, these effects were not observed at physiologically relevant concentrations.





Data Presentation: Quantitative Genotoxicity Data

The following tables summarize the quantitative data from key genotoxicity studies on ramipril and ramiprilat diketopiperazine.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

Compound	Test System	Metabolic Activation (S9)	Concentrati on	Result	Citation
Ramipril	Salmonella typhimurium and/or Escherichia coli	With and Without	Not specified in available reports	Negative	[1]
N-nitroso- ramiprilat	Salmonella typhimurium TA98 & TA100	With and Without	Up to 4.5 mg/mL	Negative	
Ramiprilat Diketopiperaz ine (DKP)	Salmonella typhimurium TA98 & TA100	With and Without	Not specified in available reports	Negative	[2][3]
N-nitroso- DKP	Salmonella typhimurium TA100	With	4.5 mg/mL	Positive (Base substitutions)	[2][3]

Table 2: In Vitro Micronucleus Test Results



Compound	Test System	Concentration	Key Findings	Citation
Ramiprilat Diketopiperazine (DKP)	Human Lymphocytes	0.22 mg/mL	Cytotoxic and potentially aneugenic (three-fold increase in micronuclei)	[2][3]
Ramiprilat Diketopiperazine (DKP)	Human Lymphocytes	Physiologic concentrations	No cytotoxic or genotoxic effects observed	[2]

Table 3: Other Genotoxicity Assay Results

Compound	Assay Type	Test System	Result	Citation
Ramipril	In vivo Micronucleus Test	Mouse	Negative	[1]
Ramipril	Forward Gene- Mutation Assay	Chinese Hamster Ovary (CHO) cells	Negative	[1]
N-nitroso ramipril	In vivo Liver Comet Assay	Mouse	Non-genotoxic	[4]
N-nitroso ramipril	In vivo Big Blue® Mutation and Duplex Sequencing Assays	Mouse	Non-mutagenic	[4]

Note: Data from a direct comparative in vitro mammalian chromosomal aberration assay (OECD 473) for both ramipril and **ramiprilat diketopiperazine** was not available in the reviewed literature.



Experimental Protocols

The methodologies for the key experiments cited are detailed below, based on the available information and standard OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test)

The mutagenic potential of the compounds was evaluated using the Ames test, which is designed to detect gene mutations.

- Test Principle: Histidine-dependent strains of Salmonella typhimurium and/or tryptophandependent strains of Escherichia coli are exposed to the test compound. Mutagenic substances can cause a reverse mutation, allowing the bacteria to grow on a histidine- or tryptophan-deficient medium.
- Methodology:
 - Bacterial strains (e.g., S. typhimurium TA98 and TA100) were treated with various concentrations of the test substance.
 - The assay was conducted both with and without a mammalian metabolic activation system (rat liver S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.
 - For the assessment of the N-nitroso derivatives, a Nitrosation Assay Procedure (NAP test)
 was performed prior to the Ames test to simulate endogenous nitrosation.
 - The number of revertant colonies was counted after incubation and compared to the negative (solvent) control. A significant, dose-dependent increase in revertant colonies indicates a positive result.

In Vitro Micronucleus Assay

This assay is used to detect chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.

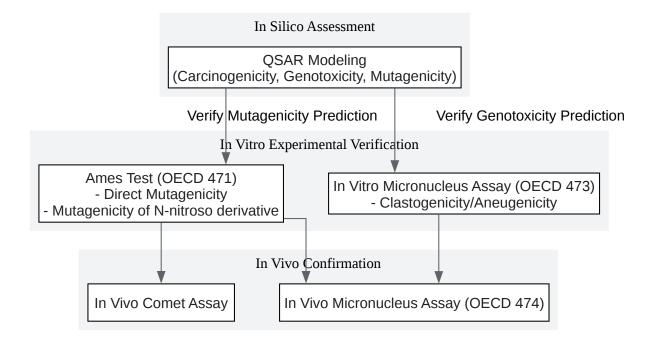


- Test Principle: Cultured mammalian cells (e.g., human lymphocytes) are exposed to the test compound. The formation of micronuclei in the cytoplasm of interphase cells is indicative of clastogenic or aneugenic events.
- · Methodology:
 - Human lymphocyte cultures were treated with ramiprilat diketopiperazine at both high, screening concentrations and at concentrations representative of typical human blood levels.
 - Cytokinesis was blocked using cytochalasin-B to allow for the identification of cells that have completed one cell division.
 - Cells were harvested, fixed, and stained.
 - The frequency of micronucleated binucleated cells was scored and statistically compared to the negative control. Cytotoxicity was also assessed by measuring indices such as the Cytokinesis-Block Proliferation Index (CBPI).

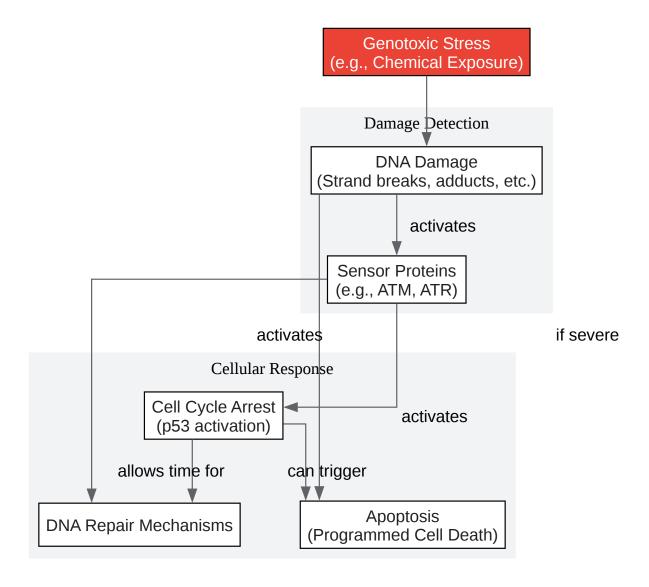
Mandatory Visualizations

The following diagrams illustrate the experimental workflow for genotoxicity assessment and a general overview of the signaling pathways involved in the cellular response to genotoxic stress.









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